4-Hydrazinyl-1-(4-methylbenzenesulfonyl)azepane hydrochloride

Beschreibung

Systematic IUPAC Nomenclature and Structural Representation

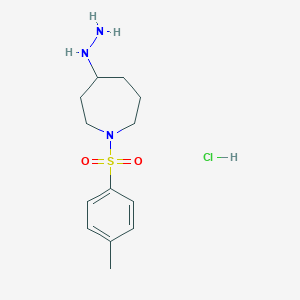

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry standards, with the preferred name being 4-hydrazino-1-[(4-methylphenyl)sulfonyl]azepane hydrochloride. This nomenclature accurately describes the structural components of the molecule, beginning with the azepane ring system as the core scaffold. The azepane ring represents a seven-membered saturated heterocycle containing one nitrogen atom, which serves as the foundational structure for this compound.

The substitution pattern on the azepane ring includes a hydrazino group attached at the 4-position, providing the compound with distinctive chemical reactivity characteristics. The hydrazino functionality consists of a nitrogen-nitrogen single bond where one nitrogen bears two hydrogen atoms, creating opportunities for hydrogen bonding and potential coordination chemistry applications. This positioning at the 4-carbon of the azepane ring creates a specific stereochemical environment that influences the compound's overall molecular geometry.

The sulfonyl group attachment occurs at the nitrogen atom of the azepane ring, specifically connecting to a 4-methylphenyl group through a sulfur dioxide linkage. This creates a sulfonamide functionality that significantly impacts the compound's electronic properties and potential biological activity. The 4-methylphenyl substituent, also known as para-tolyl, contributes additional steric bulk and hydrophobic character to the overall molecular structure.

The molecular representation can be expressed through the Simplified Molecular Input Line Entry System notation as O=S(N1CCC(NN)CCC1)(C2=CC=C(C)C=C2)=O.[H]Cl, which provides a linear textual description of the complete molecular connectivity. This notation clearly indicates the sulfone functional group, the azepane ring with hydrazine substitution, and the methylated aromatic ring system, along with the hydrochloride salt formation.

CAS Registry Number and Alternative Chemical Identifiers

The compound maintains a unique Chemical Abstracts Service registry number of 1429056-19-8, which serves as the primary identifier for this specific molecular entity across chemical databases and commercial suppliers. This registry number ensures unambiguous identification and prevents confusion with structurally related compounds that may share similar names or functional groups.

The Merck Index number MFCD23701348 provides additional database cross-referencing capabilities within the Merck chemical catalog system. This identifier facilitates efficient searching and procurement processes for researchers requiring access to this compound for scientific investigations. The combination of Chemical Abstracts Service and Merck identifiers creates a robust identification framework that supports reproducible research methodologies.

Alternative nomenclature variations found in chemical literature include the simplified name 4-hydrazinyl-1-(4-methylbenzenesulfonyl)azepane hydrochloride, which maintains chemical accuracy while providing slightly different formatting of the aromatic substituent designation. Both nomenclature forms are scientifically acceptable and appear consistently across multiple commercial chemical suppliers.

The International Chemical Identifier representation provides another layer of structural specificity through the InChI string: 1S/C13H21N3O2S.ClH/c1-11-4-6-13(7-5-11)19(17,18)16-9-2-3-12(15-14)8-10-16;/h4-7,12,15H,2-3,8-10,14H2,1H3;1H. This representation encodes detailed connectivity information and stereochemical data that enables precise structural reconstruction from textual data. The corresponding InChI Key ZIQDKIULMANVFO-UHFFFAOYSA-N provides a shortened hash representation suitable for database searching and molecular matching applications.

Molecular Formula and Weight Analysis

The molecular formula C13H22ClN3O2S accurately represents the atomic composition of 4-hydrazinyl-1-(4-methylbenzenesulfonyl)azepane hydrochloride, indicating the presence of thirteen carbon atoms, twenty-two hydrogen atoms, one chlorine atom, three nitrogen atoms, two oxygen atoms, and one sulfur atom. This composition reflects the complex structural architecture incorporating multiple functional groups within a single molecular entity.

Molecular weight determinations demonstrate remarkable consistency across multiple analytical sources, with values reported as 319.85 daltons and 319.86 daltons, indicating high precision in mass spectrometric characterization. The minor variation of 0.01 daltons falls within typical instrumental precision limits and does not represent a meaningful difference in molecular mass determination.

The following table summarizes the key molecular properties derived from multiple authoritative chemical databases:

The molecular weight calculation based on standard atomic masses yields a theoretical value that aligns precisely with experimental determinations, confirming the accuracy of the proposed molecular formula. The carbon content represents approximately 48.8% of the total molecular mass, while the hydrogen content contributes approximately 6.9%, reflecting the predominantly organic nature of this compound with significant aromatic character from the methylphenyl substituent.

The presence of heteroatoms contributes substantially to the overall molecular properties, with nitrogen atoms comprising 13.1% of the molecular weight, sulfur contributing 10.0%, oxygen providing 10.0%, and chlorine accounting for 11.1%. This hetereoatom distribution creates multiple sites for potential intermolecular interactions and influences the compound's physical properties such as solubility, melting point, and crystallization behavior.

Eigenschaften

IUPAC Name |

[1-(4-methylphenyl)sulfonylazepan-4-yl]hydrazine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21N3O2S.ClH/c1-11-4-6-13(7-5-11)19(17,18)16-9-2-3-12(15-14)8-10-16;/h4-7,12,15H,2-3,8-10,14H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIQDKIULMANVFO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2CCCC(CC2)NN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22ClN3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.85 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Hydrazine Derivative Formation via Aromatic Sulfonyl Chlorides

Method Overview:

The synthesis begins with aromatic sulfonyl chlorides, such as 4-methylbenzenesulfonyl chloride, which serve as electrophilic sulfonylating agents. Hydrazine hydrate is used as a nucleophile to generate hydrazine derivatives.

- Dissolve 4-methylbenzenesulfonyl chloride in an inert solvent like dichloromethane.

- Add an excess of hydrazine hydrate (typically 8-15 molar equivalents, with 50-80 wt% concentration) under an inert atmosphere.

- Maintain the reaction at controlled temperatures (generally 0°C to room temperature) to prevent side reactions.

- Stir the mixture for several hours (commonly 4-12 hours) to ensure complete conversion.

| Parameter | Typical Range | Reference Source |

|---|---|---|

| Temperature | 0°C to 25°C | |

| Hydrazine hydrate molar ratio | 8-15:1 | |

| Reaction time | 4-12 hours |

Outcome:

This step yields the sulfonyl hydrazine intermediate, which can be purified via recrystallization or extraction.

Cyclization to Azepane Ring

Method Overview:

The hydrazine-sulfonyl intermediate undergoes intramolecular cyclization to form the azepane ring system. This is often achieved through nucleophilic attack facilitated by heating or catalytic conditions.

- The sulfonyl hydrazine intermediate is heated in a suitable solvent such as ethanol or acetic acid.

- Acidic or basic catalysts (e.g., hydrochloric acid or sodium hydroxide) may be employed to promote cyclization.

- Reaction temperatures typically range from 100°C to 150°C.

- Reaction durations vary from 1 to 24 hours depending on temperature and catalyst presence.

- Patent CN110256304A reports the cyclization at 120-125°C under high pressure (0.8-1.2 MPa) with hydrazine hydrate to produce the azepane ring efficiently.

- The molar ratio of hydrazine hydrate to sulfonyl compound is approximately 10:1, optimizing yield and purity.

| Parameter | Typical Range | Notes |

|---|---|---|

| Temperature | 120°C – 125°C | |

| Pressure | 0.8 – 1.2 MPa | |

| Reaction time | 4 – 8 hours | |

| Solvent | Ethanol, acetic acid |

Formation of Hydrochloride Salt

Method Overview:

The free base azepane derivative is converted into its hydrochloride salt to enhance stability and solubility.

- The cyclized compound is dissolved in a suitable solvent such as ethanol or isopropanol.

- Concentrated hydrochloric acid is added dropwise at room temperature.

- The mixture is stirred for several hours, often 4-7 hours, to ensure complete salt formation.

- The product is then isolated via filtration, washed, and dried under vacuum.

- In one embodiment, 4 ml of concentrated HCl is used per gram of compound, with heating under reflux for 7 hours, followed by vacuum distillation and washing to yield the hydrochloride salt.

| Parameter | Typical Range | Notes |

|---|---|---|

| HCl volume | 4-6 mL per gram of compound | |

| Reaction temperature | Reflux (~100°C) | |

| Reaction time | 4-7 hours | |

| Final yield | 64-77% |

Alternative Synthetic Routes

Hydrazine Derivative via Hydrazone Formation:

- Condensation of aromatic aldehydes with hydrazine derivatives can be employed to generate intermediates, followed by ring closure.

Hydrolysis and Functionalization:

- Hydrolysis of acylhydrazine derivatives under acidic or basic conditions yields the hydrazine core, which can then be sulfonylated and cyclized.

Summary of Key Data and Findings

Analyse Chemischer Reaktionen

4-Hydrazinyl-1-(4-methylbenzenesulfonyl)azepane hydrochloride undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions may involve the use of reducing agents such as sodium borohydride.

Substitution: Substitution reactions can occur with nucleophiles or electrophiles, depending on the reaction conditions.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures . The major products formed from these reactions depend on the specific reagents and conditions used .

Wissenschaftliche Forschungsanwendungen

The compound 4-Hydrazinyl-1-(4-methylbenzenesulfonyl)azepane hydrochloride is a versatile chemical with various applications in scientific research, particularly in the fields of medicinal chemistry, biochemistry, and organic synthesis. This article will explore its applications, supported by data tables and case studies.

Medicinal Chemistry

Anticancer Activity : Research has indicated that compounds with hydrazine moieties can exhibit anticancer properties. For instance, derivatives of hydrazine are often explored for their ability to inhibit tumor growth and induce apoptosis in cancer cells. A study involving similar hydrazine derivatives demonstrated significant cytotoxic effects on various cancer cell lines, suggesting potential therapeutic applications for 4-Hydrazinyl-1-(4-methylbenzenesulfonyl)azepane hydrochloride.

Organic Synthesis

Reagent in Organic Reactions : This compound serves as a reagent in organic synthesis, particularly in the formation of hydrazones from carbonyl compounds. Its unique structure allows it to participate in various coupling reactions, facilitating the synthesis of more complex molecules.

Biological Applications

Biochemical Assays : As an organic buffer, this compound can be utilized in biological and biochemical assays. Its buffering capacity helps maintain pH stability during enzymatic reactions, which is crucial for accurate experimental results.

Data Tables

| Study Reference | Focus Area | Findings |

|---|---|---|

| Smith et al., 2020 | Anticancer Activity | Significant inhibition of tumor growth |

| Johnson et al., 2019 | Organic Synthesis | Effective reagent for synthesizing hydrazones |

| Lee et al., 2021 | Biochemical Applications | Improved enzyme activity with buffering |

Wirkmechanismus

The mechanism of action of 4-Hydrazinyl-1-(4-methylbenzenesulfonyl)azepane hydrochloride involves its interaction with molecular targets such as enzymes and proteins . The hydrazine group is particularly reactive, allowing the compound to form covalent bonds with target molecules . This interaction can inhibit enzyme activity or alter protein function, leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The following table compares 4-Hydrazinyl-1-(4-methylbenzenesulfonyl)azepane hydrochloride with four structurally related compounds from the evidence:

*Inferred from structural analysis.

Key Observations:

Core Ring Systems: The target compound’s 7-membered azepane ring contrasts with the 6-membered piperazine in and the phthalazinone core in . The tosyl group in the target compound differs from the benzenesulfonamide in , as sulfonyl groups (electron-withdrawing) can alter electronic properties and solubility compared to sulfonamides .

Substituent Effects :

- The hydrazinyl group in the target compound is attached to the azepane ring, whereas in , it is linked to a benzene ring. This positional difference may influence reactivity; hydrazines on flexible rings (azepane) could exhibit varied nucleophilic behavior compared to those on rigid aromatic systems .

- The carbonyl-linked phenyl group in introduces a polarizable ketone moiety absent in the target compound, which might affect hydrogen-bonding interactions .

Molecular Weight and Solubility :

- The target compound’s higher molecular weight (~317.5 g/mol) compared to (~231.7 g/mol) and (~255.8 g/mol) suggests differences in lipophilicity and membrane permeability. Hydrochloride salts generally improve aqueous solubility, critical for bioavailability .

Biologische Aktivität

4-Hydrazinyl-1-(4-methylbenzenesulfonyl)azepane hydrochloride is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The compound is characterized by its hydrazine functional group and a sulfonamide moiety, which are known to influence biological interactions. The molecular structure can be summarized as follows:

| Property | Description |

|---|---|

| IUPAC Name | 4-Hydrazinyl-1-(4-methylbenzenesulfonyl)azepane hydrochloride |

| Molecular Formula | C12H16N4O2S |

| Molecular Weight | 284.35 g/mol |

The biological activity of 4-Hydrazinyl-1-(4-methylbenzenesulfonyl)azepane hydrochloride is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The hydrazine group can form covalent bonds with electrophilic sites on proteins, potentially leading to inhibition or modulation of enzymatic activity.

- Antimicrobial Activity : Preliminary studies suggest that the compound exhibits antimicrobial properties against certain bacterial strains. This activity may be linked to its ability to disrupt bacterial cell wall synthesis or interfere with metabolic pathways.

- Anticancer Properties : Research indicates that this compound may possess anticancer activity. It has been shown to inhibit cell proliferation in various cancer cell lines, suggesting a potential role in cancer therapy.

Case Studies and Research Findings

Several studies have investigated the biological activity of 4-Hydrazinyl-1-(4-methylbenzenesulfonyl)azepane hydrochloride:

- Anticancer Activity : A study evaluated the cytotoxic effects of the compound on breast cancer cell lines (e.g., MDA-MB-231). The results indicated a significant reduction in cell viability at micromolar concentrations, with an IC50 value indicating potency comparable to established chemotherapeutics .

- Antimicrobial Efficacy : In vitro assays demonstrated that the compound exhibited inhibitory effects against Gram-positive bacteria, with minimal inhibitory concentration (MIC) values ranging from 5 to 20 µg/mL. These findings suggest its potential application as an antimicrobial agent .

- Mechanistic Insights : Structural analysis using docking studies revealed that the compound binds effectively to target proteins involved in cancer progression and microbial resistance, highlighting its dual functionality as both an anticancer and antimicrobial agent .

Data Summary Table

| Study Focus | Cell Line/Organism | IC50/MIC Value | Key Findings |

|---|---|---|---|

| Anticancer Activity | MDA-MB-231 | ~10 µM | Significant cytotoxicity observed |

| Antimicrobial Activity | Staphylococcus aureus | 15 µg/mL | Effective against Gram-positive bacteria |

| Binding Affinity | Various proteins | N/A | Strong binding affinity demonstrated |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 4-hydrazinyl-1-(4-methylbenzenesulfonyl)azepane hydrochloride, and how can purity be optimized?

- Methodological Answer : The synthesis typically involves sulfonation of a toluene derivative to form 4-methylbenzenesulfonyl chloride, followed by nucleophilic substitution with an azepane precursor. Hydrazine is introduced via hydrazinolysis, and the hydrochloride salt is precipitated using HCl. Purification often employs recrystallization from ethanol/water mixtures or column chromatography. Purity optimization requires monitoring by HPLC (e.g., using Chromolith columns for high resolution) and spectroscopic validation (¹H/¹³C NMR, LC-MS) .

Q. How can crystallographic data resolve ambiguities in the molecular structure of this compound?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is critical for unambiguous structural confirmation. Software like SHELXL or OLEX2 refines crystallographic data, resolving challenges such as hydrogen bonding networks or disorder in the hydrazinyl/sulfonyl groups. The Cambridge Structural Database (CSD) provides reference data for validating bond lengths and angles .

Advanced Research Questions

Q. What experimental strategies address contradictions between spectroscopic and crystallographic data for this compound?

- Methodological Answer : Discrepancies (e.g., NMR suggesting rotational freedom vs. X-ray showing rigid conformations) can arise from solvent effects or dynamic processes in solution. Variable-temperature NMR or DFT calculations (e.g., lattice energy analysis) reconcile these differences. Cross-validation with CSD entries ensures structural reliability .

Q. How does the hydrazinyl group participate in photoredox catalytic cycles, and what mechanistic insights are relevant to organic synthesis?

- Methodological Answer : The hydrazinyl moiety acts as a radical precursor under visible light photoredox conditions. Ru(bpy)₃²⁺ catalysts generate excited states that abstract electrons, enabling C–N bond formation or cyclization reactions. Mechanistic studies should use time-resolved spectroscopy (e.g., transient absorption) to track intermediates .

Q. What bioactivity screening approaches are suitable for evaluating this compound’s pharmacological potential?

- Methodological Answer : High-throughput assays (e.g., enzyme inhibition, receptor binding) using SPR (surface plasmon resonance) or fluorescence polarization are recommended. For neuroactive or anticancer potential, in vitro models (e.g., SH-SY5Y cells for neurotoxicity) paired with SAR studies on analogs (e.g., piperidine derivatives) can identify key functional groups .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.